molecular formula C10H15N3O2 B11961717 4-(M-Anisyl)-1,1-dimethylsemicarbazide CAS No. 22541-10-2

4-(M-Anisyl)-1,1-dimethylsemicarbazide

Cat. No.: B11961717
CAS No.: 22541-10-2
M. Wt: 209.24 g/mol
InChI Key: PDOGILYMIZJNMK-UHFFFAOYSA-N
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Description

4-(M-Anisyl)-1,1-dimethylsemicarbazide (CAS: 3337006), also known as 1-(dimethylamino)-3-(4-methoxyphenyl)urea, is a substituted semicarbazide derivative with the molecular formula C₁₀H₁₅N₃O₂. Its structural features include:

  • Methoxy-substituted aromatic ring: A para-methoxyphenyl group (m-anisyl) attached to the semicarbazide backbone.
  • Dimethylamino group: Two methyl groups on the terminal nitrogen of the semicarbazide.

Properties

CAS No.

22541-10-2

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-(dimethylamino)-3-(3-methoxyphenyl)urea

InChI

InChI=1S/C10H15N3O2/c1-13(2)12-10(14)11-8-5-4-6-9(7-8)15-3/h4-7H,1-3H3,(H2,11,12,14)

InChI Key

PDOGILYMIZJNMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=O)NC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(M-Anisyl)-1,1-dimethylsemicarbazide typically involves the reaction of m-anisidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 4-(M-Anisyl)-1,1-dimethylsemicarbazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(M-Anisyl)-1,1-dimethylsemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

4-(M-Anisyl)-1,1-dimethylsemicarbazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(M-Anisyl)-1,1-dimethylsemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the methoxyphenyl group plays a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

All analogs share the 1,1-dimethylsemicarbazide core but differ in bridging groups and substituents:

Table 1: Key Structural Analogs
Compound Name (CAS) Molecular Formula Molecular Weight Bridging Group/Substituent Primary Applications/Notes
4-(M-Anisyl)-1,1-dimethylsemicarbazide (3337006) C₁₀H₁₅N₃O₂ 209.25 g/mol Para-methoxyphenyl Limited application data; structural focus
1,1,1',1'-Tetramethyl-4,4'-(methylene-di-p-phenylene)disemicarbazide (85095-61-0; HN-150) C₁₉H₂₆N₆O₂ 370.45 g/mol Methylene-bis(p-phenylene) Anti-yellowing agent in polyurethane products
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) (69938-76-7) C₁₂H₂₈N₆O₂ 288.40 g/mol Hexamethylene Anti-yellowing agent; precursor to carcinogenic NDMA upon ozonation
4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] (58494-39-6) C₁₉H₂₆N₆O₂ 370.45 g/mol Diphenylmethylene Intermediate in pesticide/pharmaceutical synthesis
Key Observations:
  • Bridging Groups Dictate Applications :
    • Methylene-bis(p-phenylene) (HN-150) and hexamethylene bridges enhance thermal stability, making them suitable as anti-yellowing agents in polymers .
    • Diphenylmethylene analogs are tailored for synthetic intermediates due to aromatic reactivity .
  • Environmental Concerns: Hexamethylene-bridged derivatives release N-nitrosodimethylamine (NDMA) during ozonation, a potent carcinogen .

Physicochemical Properties

Table 2: Physical Properties
Compound (CAS) Melting Point (°C) Density (g/cm³) Acidic pKa
HN-150 (85095-61-0) 177 1.234 (Predicted) 11.37 (Predicted)
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) 144–148 - -
  • 4-(M-Anisyl)-1,1-dimethylsemicarbazide : Melting point and density data are unavailable in the evidence.

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